6-(2-butoxybenzyl)-9-chloro-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-(2-butoxybenzyl)-9-chloro-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the indoloquinoxaline family This compound is characterized by its unique structure, which includes a fused indole and quinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-butoxybenzyl)-9-chloro-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of an acid catalyst such as hydrochloric acid or acetic acid . The reaction is carried out under reflux conditions to facilitate the formation of the indoloquinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation or ultrasound-assisted synthesis to enhance reaction rates and yields . These methods offer advantages such as reduced reaction times and lower energy consumption, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(2-butoxybenzyl)-9-chloro-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the quinoxaline ring.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the benzyl or indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional carbonyl groups, while reduction can lead to the formation of dihydroquinoxaline derivatives .
Scientific Research Applications
6-(2-butoxybenzyl)-9-chloro-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(2-butoxybenzyl)-9-chloro-6H-indolo[2,3-b]quinoxaline involves its ability to intercalate into the DNA helix, thereby disrupting vital processes such as DNA replication and transcription . This intercalation is facilitated by the planar structure of the indoloquinoxaline core, which allows it to insert between the base pairs of the DNA helix. The compound may also interact with specific molecular targets, such as topoisomerase enzymes, further inhibiting DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog that lacks the indole ring and additional substituents.
Indolo[2,3-b]quinoxaline: The parent compound without the 2-butoxybenzyl and 9-chloro substituents.
6-(2-methoxybenzyl)-9-chloro-6H-indolo[2,3-b]quinoxaline: A closely related compound with a methoxy group instead of a butoxy group.
Uniqueness
6-(2-butoxybenzyl)-9-chloro-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity, binding affinity to biological targets, and overall pharmacological profile .
Properties
Molecular Formula |
C25H22ClN3O |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
6-[(2-butoxyphenyl)methyl]-9-chloroindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H22ClN3O/c1-2-3-14-30-23-11-7-4-8-17(23)16-29-22-13-12-18(26)15-19(22)24-25(29)28-21-10-6-5-9-20(21)27-24/h4-13,15H,2-3,14,16H2,1H3 |
InChI Key |
YILVCOTVTJXIQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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